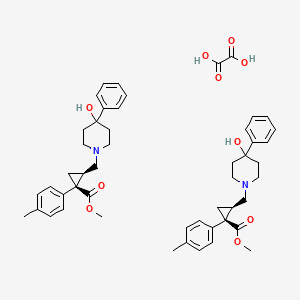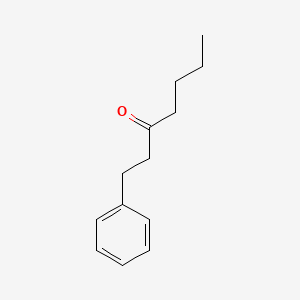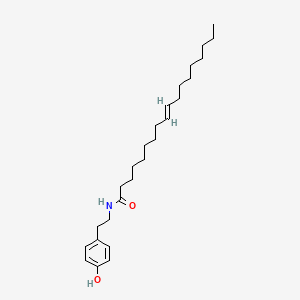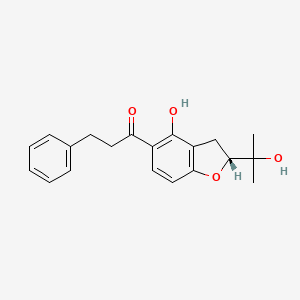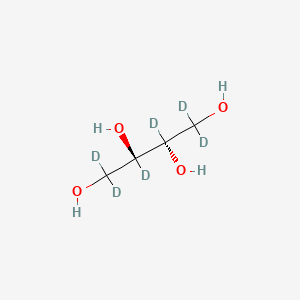
Erythritol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Erythritol-1,1,2,3,4,4-D6 is a deuterated form of meso-Erythritol, a sugar alcohol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Erythritol-1,1,2,3,4,4-D6 typically involves the deuteration of meso-Erythritol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the erythritol molecule.
Industrial Production Methods: Industrial production of meso-Erythritol-1,1,2,3,4,4-D6 follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is then purified to achieve the desired chemical purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: meso-Erythritol-1,1,2,3,4,4-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products:
Oxidation: Formation of erythrose or erythrulose.
Reduction: Formation of simpler alcohols like ethylene glycol.
Substitution: Formation of substituted erythritol derivatives.
Applications De Recherche Scientifique
meso-Erythritol-1,1,2,3,4,4-D6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the development of phase change materials for thermal management applications.
Mécanisme D'action
The mechanism of action of meso-Erythritol-1,1,2,3,4,4-D6 involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior.
Comparaison Avec Des Composés Similaires
meso-Erythritol: The non-deuterated form of the compound.
D-erythritol and L-erythritol: Stereoisomers of erythritol.
Deuterated alcohols: Other alcohols with deuterium substitution, such as deuterated methanol or ethanol.
Uniqueness: meso-Erythritol-1,1,2,3,4,4-D6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances its stability and allows for precise tracking in various experimental setups.
Propriétés
Formule moléculaire |
C4H10O4 |
|---|---|
Poids moléculaire |
128.16 g/mol |
Nom IUPAC |
(2S,3R)-1,1,2,3,4,4-hexadeuteriobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+/i1D2,2D2,3D,4D |
Clé InChI |
UNXHWFMMPAWVPI-OYOWYGRISA-N |
SMILES isomérique |
[2H][C@@]([C@@]([2H])(C([2H])([2H])O)O)(C([2H])([2H])O)O |
SMILES canonique |
C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
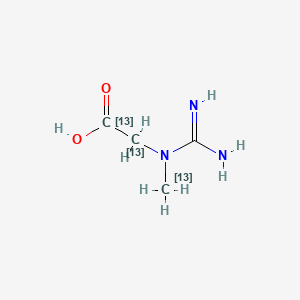
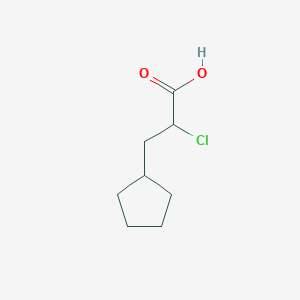
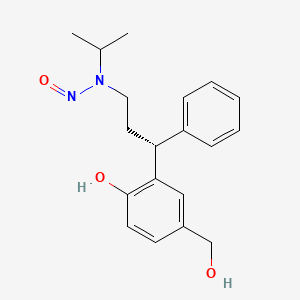
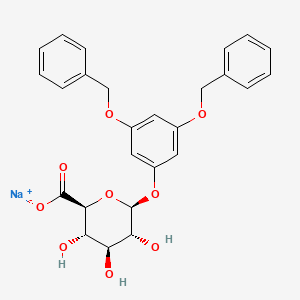
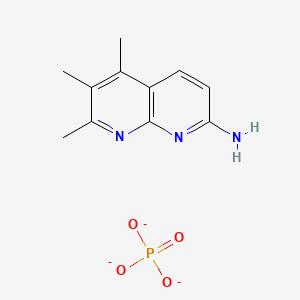
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
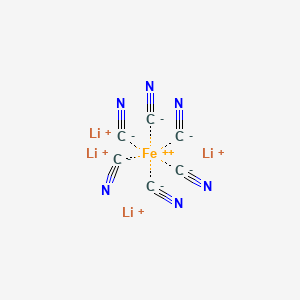
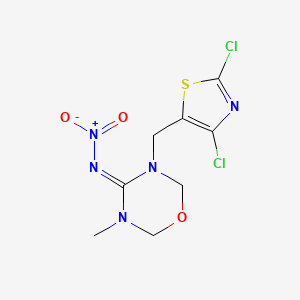
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
